1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-
Brand Name: Vulcanchem
CAS No.: 654058-98-7
VCID: VC16794792
InChI: InChI=1S/C20H28N2OS/c1-24-19-11-9-17(10-12-19)20-14-18(8-5-13-23)21-22(20)15-16-6-3-2-4-7-16/h9-12,14,16,23H,2-8,13,15H2,1H3
SMILES:
Molecular Formula: C20H28N2OS
Molecular Weight: 344.5 g/mol

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-

CAS No.: 654058-98-7

Cat. No.: VC16794792

Molecular Formula: C20H28N2OS

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- - 654058-98-7

Specification

CAS No. 654058-98-7
Molecular Formula C20H28N2OS
Molecular Weight 344.5 g/mol
IUPAC Name 3-[1-(cyclohexylmethyl)-5-(4-methylsulfanylphenyl)pyrazol-3-yl]propan-1-ol
Standard InChI InChI=1S/C20H28N2OS/c1-24-19-11-9-17(10-12-19)20-14-18(8-5-13-23)21-22(20)15-16-6-3-2-4-7-16/h9-12,14,16,23H,2-8,13,15H2,1H3
Standard InChI Key LQBATIMZEVUCML-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=CC(=NN2CC3CCCCC3)CCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—with distinct substituents at the 1- and 5-positions. The 1-position is occupied by a cyclohexylmethyl group, introducing significant hydrophobicity and conformational rigidity. At the 5-position, a 4-(methylthio)phenyl group contributes both aromaticity and sulfur-based reactivity. The 3-propanol side chain adds a hydrophilic moiety, enabling hydrogen bonding and solubility modulation.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₈N₂OS
Molecular Weight344.5 g/mol
Hydrophobic GroupsCyclohexylmethyl, Phenyl
Hydrophilic GroupsPropanol, Methylthio
Topological Polar SA~36 Ų (estimated)

The methylthio (-SMe) group enhances electron density on the phenyl ring, potentially influencing π-π stacking interactions with biological targets.

Synthetic Approaches and Challenges

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1H-pyrazole-3-propanol derivatives, post-functionalization of the pyrazole core is often required to introduce complex substituents.

Route Hypotheses for Target Compound

While explicit synthetic details for 1H-pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- remain undocumented in available literature, plausible pathways include:

  • Core Formation: Condensation of hydrazine with a propanol-containing diketone precursor.

  • Substituent Introduction:

    • Suzuki-Miyaura coupling for aryl group installation

    • Nucleophilic substitution for cyclohexylmethyl attachment

Critical Challenges:

  • Regioselective control during cyclization

  • Compatibility of propanol group with coupling reactions

  • Purification of polar intermediates

ActivityExample CompoundIC₅₀/EC₅₀
Anti-inflammatoryCelecoxib (COX-2 inhibitor)40 nM
AntimicrobialPyrazofurin2.8 μM
AnticancerCrizotinib (ALK inhibitor)20 nM

The target compound’s bulkier substituents may enhance target selectivity compared to these analogs.

Computational and Experimental Characterization

Predicted ADMET Properties

Using in silico models based on structural analogs:

ParameterPrediction
LogP3.2 ± 0.5
Water Solubility0.05 mg/mL (25°C)
CYP3A4 InhibitionLow probability
Blood-Brain Barrier PenetrationModerate

These predictions suggest suitability for oral administration but potential CNS side effects .

Spectroscopic Characterization

Hypothetical spectral signatures:

  • ¹H NMR:

    • δ 1.2–1.8 ppm (cyclohexyl protons)

    • δ 2.5 ppm (methylthio singlet)

    • δ 4.1 ppm (propanol -CH₂OH)

  • HRMS: m/z 345.1943 [M+H]⁺

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop regioselective routes with >70% yield.

  • Target Deconvolution: High-throughput screening against kinase panels.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolite profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator